N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide
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Description
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C18H18N2O3S and its molecular weight is 342.41. The purity is usually 95%.
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Scientific Research Applications
Biological and Pharmacological Activities
Urease Inhibition and Antioxidant Properties
A study on a similar compound, N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide, found it to be highly active in urease inhibition, surpassing standard inhibitors. It also demonstrated moderate to good antioxidant, haemolytic, and antibacterial activities. Molecular docking studies showed that these compounds bind to the non-metallic active site of the urease enzyme, highlighting their potential in inhibiting urease-related diseases (Gull et al., 2016).
Antibacterial Agents
Derivatives of N-(benzo[d]thiazol-2-yl)acetamides were synthesized and evaluated for antibacterial activity. These novel heterocycles displayed promising activity against various bacterial strains, indicating their potential as antibacterial agents (Borad et al., 2015).
Antitumor Activity
Compounds based on the 2-(4-aminophenyl)benzothiazole structure, similar to N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(p-tolyl)acetamide, were synthesized and evaluated for antitumor activity. Some of these compounds showed considerable anticancer activity against various cancer cell lines, suggesting their potential use in cancer therapy (Yurttaş et al., 2015).
Src Kinase Inhibitory and Anticancer Activities
Derivatives of N-(benzo[d]thiazol-2-yl)acetamides were synthesized and evaluated for Src kinase inhibitory and anticancer activities. These compounds demonstrated the ability to inhibit c-Src kinase and showed potential in inhibiting cancer cell proliferation (Fallah-Tafti et al., 2011).
Antimicrobial Study
Derivatives of N-(benzo[d]thiazol-2-yl)acetamides were synthesized and evaluated for antimicrobial activity. The study found that these compounds showed good to moderate activity against selected bacterial and fungal strains, indicating their potential as antimicrobial agents (Anuse et al., 2019).
Anti-Inflammatory and Analgesic Activities
Some derivatives of N-(benzo[d]thiazol-2-yl)acetamides were synthesized and evaluated for anti-inflammatory and analgesic activities. The study revealed that certain compounds exhibited significant anti-inflammatory and analgesic effects (El-Sawy et al., 2014).
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-11-4-6-12(7-5-11)8-17(21)20-18-19-13-9-14(22-2)15(23-3)10-16(13)24-18/h4-7,9-10H,8H2,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWQJARAOZIKOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.